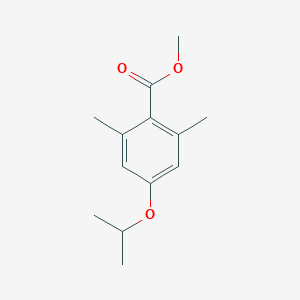
Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate” is a chemical compound with the molecular formula C13H18O3 . It has a molecular weight of 222.28 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate core with methyl and isopropoxy substituents . The exact 3D structure would require more detailed spectroscopic data for accurate determination.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 222.28 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including studies of its biochemical and physiological effects. It has also been used to investigate the mechanism of action of certain drugs, as well as to investigate the effects of various environmental toxins. Additionally, this compound has been used to study the structure and function of proteins and enzymes, as well as to study the effects of certain hormones.
Wirkmechanismus
The exact mechanism of action of Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate is not yet fully understood. However, it is believed that this compound binds to certain proteins and enzymes in the body, which in turn affects the biochemical and physiological processes of the body. Additionally, this compound has been shown to interact with certain hormones, which may affect the body’s response to certain stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in detail. Studies have shown that this compound can affect the activity of certain proteins and enzymes in the body, which in turn can affect the biochemical and physiological processes of the body. Additionally, this compound has been shown to interact with certain hormones, which may affect the body’s response to certain stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable. Additionally, this compound is soluble in both organic and aqueous solutions, making it ideal for use in a variety of laboratory experiments. The main limitation of this compound is that it is not very soluble in organic solvents, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for further research on Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate. One possible direction is to study the effects of this compound on other proteins and enzymes in the body, as well as its interactions with other hormones. Additionally, further research could be conducted to investigate the possible therapeutic applications of this compound, such as its potential use in the treatment of certain diseases. Finally, further research could be conducted to investigate the potential environmental impacts of this compound, such as its potential toxicity to certain organisms.
Synthesemethoden
Methyl 2,6-dimethyl-4-(propan-2-yloxy)benzoate can be synthesized through a variety of methods. One such method is the reaction of 2,6-dimethyl-4-hydroxybenzoic acid with 2-propanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction results in the formation of an ester, which is then purified to obtain the desired compound. Another method involves the reaction of benzene and 2,6-dimethyl-4-chlorobenzoic acid with 2-propanol. This reaction also produces an ester, which is then purified to obtain this compound.
Eigenschaften
IUPAC Name |
methyl 2,6-dimethyl-4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(2)16-11-6-9(3)12(10(4)7-11)13(14)15-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVGTHOWUVWMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

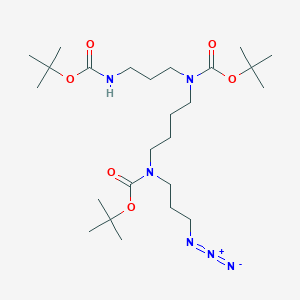
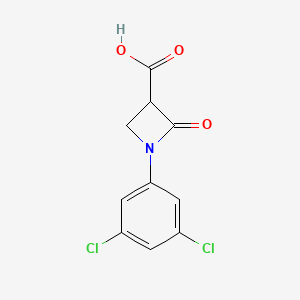
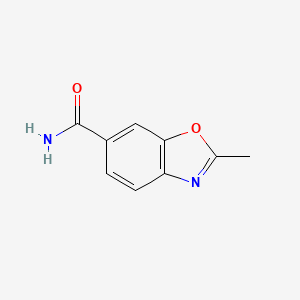



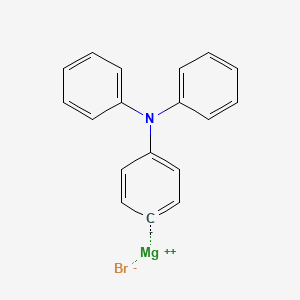

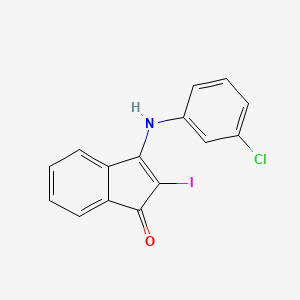
![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6357847.png)
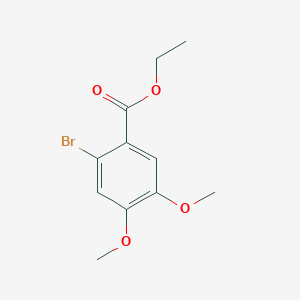
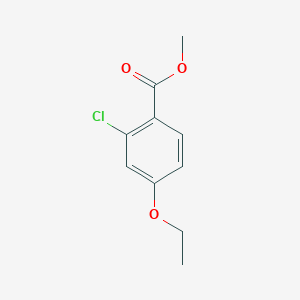
![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)